

Spectroscopic Profile of Dioxybenzone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioxybenzone (Standard)*

Cat. No.: *B1678072*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioxybenzone (Benzophenone-8), a widely used UV filter in sunscreen and other personal care products. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the ^1H and ^{13}C NMR data for dioxybenzone.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of dioxybenzone provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shift Data for Dioxybenzone (90 MHz, CDCl_3)[1]

Chemical Shift (ppm)	Assignment
11.61	A
10.26	B
7.56	C
7.55	D
7.47	E
7.06	F
6.94	G
6.52	J
6.49	K
3.864	L

Note: The assignments A-L correspond to the different protons in the dioxybenzone molecule. Specific assignment to individual protons requires further 2D NMR analysis.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the dioxybenzone molecule.

Table 2: ¹³C NMR Chemical Shift Data for Dioxybenzone (CDCl₃)[2]

Chemical Shift (ppm)	Assignment
200.41	1
166.21	2
165.65	3
160.81	4
135.02	5
132.38	7
120.37	8
118.76	9
118.38	10
113.23	11
107.43	12
101.52	13
55.59	14

Note: The assignments 1-14 correspond to the different carbon atoms in the dioxybenzone molecule. The peak at 200.41 ppm is characteristic of a ketone carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a complete, detailed peak list is not publicly available, the key characteristic absorptions for dioxybenzone can be inferred from its structure and data on related benzophenones. The IR spectrum is typically measured on a KBr disc.^[2]

Table 3: Characteristic IR Absorptions for Dioxybenzone

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3200-3500	O-H	Stretching (phenolic)
~3000-3100	C-H	Stretching (aromatic)
~2850-3000	C-H	Stretching (methyl)
~1630	C=O	Stretching (ketone)
~1450-1600	C=C	Stretching (aromatic)
~1200-1300	C-O	Stretching (ether and phenol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of dioxybenzone provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for Dioxybenzone[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
121.0	99.99
124.0	54.34
244.0	49.62
151.0	38.74
227.0	36.46

The peak at m/z 244.0 corresponds to the molecular ion [M]⁺, confirming the molecular weight of dioxybenzone. The other peaks represent fragment ions formed during the ionization process.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of dioxybenzone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved and the solution is clear.

Data Acquisition (^1H and ^{13}C NMR):

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- For ^1H NMR, the spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is set to a wider range (typically 0-220 ppm). A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

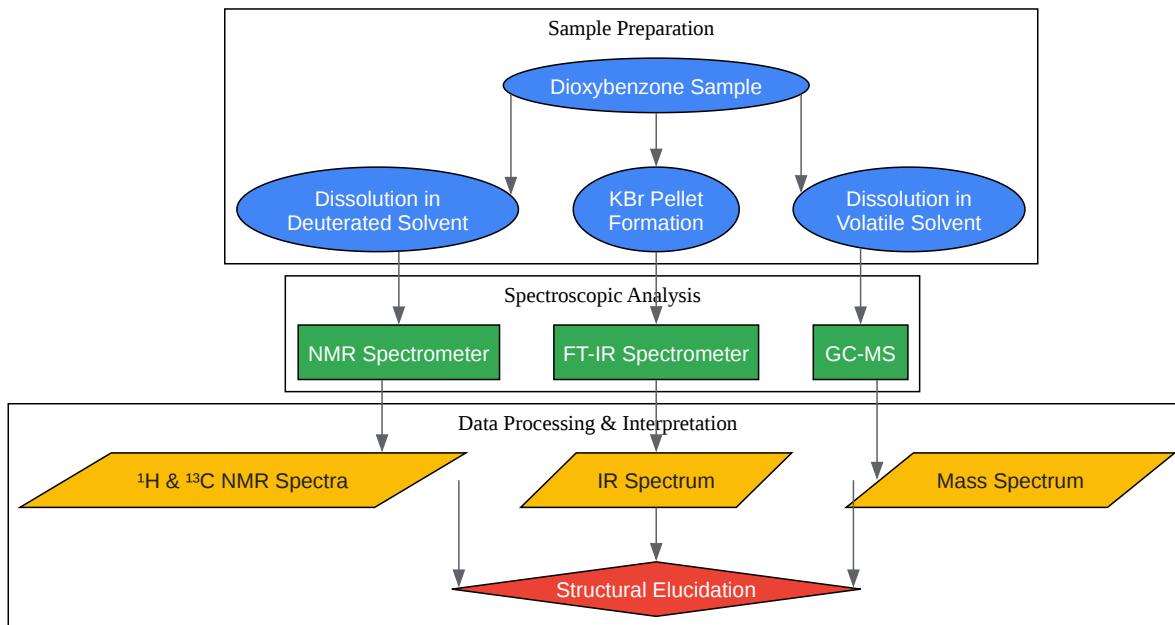
- Thoroughly grind 1-2 mg of dioxybenzone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):


- Dissolve a small amount of dioxybenzone in a suitable volatile solvent.
- Inject the solution into the gas chromatograph, where the compound is vaporized and separated from the solvent.
- The separated dioxybenzone then enters the mass spectrometer.

Data Acquisition (EI-MS):

- In the ion source, the vaporized dioxybenzone molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]
- The resulting positive ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dioxybenzone.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of dioxybenzone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 13C NMR [m.chemicalbook.com]
- 3. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Dioxybenzone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678072#dioxybenzone-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com